sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate
Description
Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is a chemical compound with a unique cyclopropane ring structure.
Properties
CAS No. |
2680530-85-0 |
|---|---|
Molecular Formula |
C6H9NaO4 |
Molecular Weight |
168.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate typically involves the reaction of dibromoneopentyl glycol with zinc powder under slightly reflux conditions. The reaction is carried out at a mole ratio of 1:1.05 (dibromoneopentyl glycol to zinc) and at a temperature of around 80°C for approximately 7 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The cyclopropane ring structure imparts strain, making the compound highly reactive. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways depend on the context in which the compound is used, such as in organic synthesis or medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Compounds like 1,1-bis(hydroxymethyl)cyclopropane and other cyclopropane carboxylates share structural similarities.
Bicyclobutanes: These compounds have a similar strained ring structure and exhibit unique reactivity.
Uniqueness
Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate stands out due to its specific combination of functional groups and the presence of the sodium ion. This combination imparts unique properties, making it valuable in various applications, particularly in organic synthesis and medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
